molecular formula C7H10ClNO2 B1434105 1-Methyl-2-oxopiperidine-4-carbonyl chloride CAS No. 1858257-21-2

1-Methyl-2-oxopiperidine-4-carbonyl chloride

Cat. No.: B1434105
CAS No.: 1858257-21-2
M. Wt: 175.61 g/mol
InChI Key: KTLMEOQOSAKIER-UHFFFAOYSA-N
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Description

1-Methyl-2-oxopiperidine-4-carbonyl chloride is a chemical compound with the molecular formula C7H10ClNO2. It is known for its utility in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a piperidine ring, a carbonyl group, and a chloride substituent, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxopiperidine-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-2-oxopiperidine with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds at room temperature, yielding the desired carbonyl chloride compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxopiperidine-4-carbonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides and Esters: From substitution reactions.

    1-Methyl-2-oxopiperidine-4-carboxylic acid: From hydrolysis.

    1-Methyl-2-hydroxypiperidine-4-carbonyl chloride: From reduction.

Scientific Research Applications

1-Methyl-2-oxopiperidine-4-carbonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxopiperidine-4-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • 1-Methyl-2-oxopiperidine-4-carboxylic acid
  • 1-Methyl-2-hydroxypiperidine-4-carbonyl chloride
  • 4-Piperidinecarbonyl chloride

Comparison: 1-Methyl-2-oxopiperidine-4-carbonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications and higher reactivity in certain reactions .

Properties

IUPAC Name

1-methyl-2-oxopiperidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO2/c1-9-3-2-5(7(8)11)4-6(9)10/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLMEOQOSAKIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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